molecular formula C7H13NO2 B1458732 3-(Dimethylamino)cyclobutane-1-carboxylic acid CAS No. 1628252-12-9

3-(Dimethylamino)cyclobutane-1-carboxylic acid

Cat. No. B1458732
M. Wt: 143.18 g/mol
InChI Key: GAVCMRHXYLTQJX-UHFFFAOYSA-N
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Description

“3-(Dimethylamino)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1628252-12-9 . It has a molecular weight of 143.19 . The IUPAC name for this compound is 3-(dimethylamino)cyclobutane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for “3-(Dimethylamino)cyclobutane-1-carboxylic acid” is 1S/C7H13NO2/c1-8(2)6-3-5(4-6)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) .


Physical And Chemical Properties Analysis

“3-(Dimethylamino)cyclobutane-1-carboxylic acid” is a solid at room temperature .

Scientific Research Applications

Kinetic and Thermodynamic Acidities in Chemistry

3-(Dimethylamino)cyclobutane-1-carboxylic acid and its derivatives are explored in the context of kinetic and thermodynamic acidities. For instance, Bernasconi et al. (2004) studied the deprotonation of cyclobutene derivatives, leading to antiaromatic conjugate anions, which are key in understanding the acidities and reaction kinetics in organic chemistry (Bernasconi, Ruddat, Wenzel, & Fischer, 2004).

Synthesis of Enantiopure Amino Acids

The synthesis of enantiopure cyclobutane amino acids, which can be derived from compounds like 3-(Dimethylamino)cyclobutane-1-carboxylic acid, is significant in developing enantiopure oligopeptides and cyclobutane-based carbocyclic nucleosides. Balo et al. (2005) highlighted the synthesis of these compounds from natural sources like α-pinene, emphasizing their importance in organic and medicinal chemistry (Balo, Caamaño, Fernández, & López, 2005).

Application in Peptide Construction

Obrecht and Heimgartner (1987) explored the use of 3-(Dimethylamino)cyclobutane derivatives in the construction of cyclic depsipeptides, a type of peptide. This demonstrates the compound's role in peptide synthesis and its potential applications in biochemistry and drug development (Obrecht & Heimgartner, 1987).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

3-(dimethylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(2)6-3-5(4-6)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVCMRHXYLTQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)cyclobutane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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